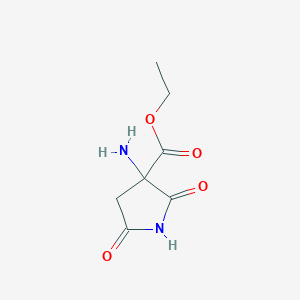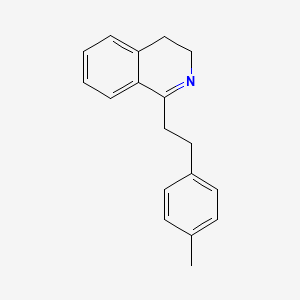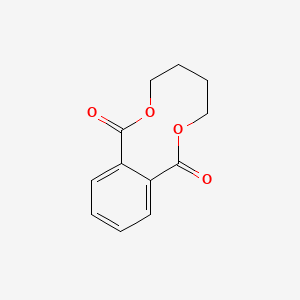
3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione can be achieved through a chemoenzymatic approach. One common method involves the enzymatic cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells. This method is advantageous due to its mild reaction conditions and eco-friendly nature .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale biocatalytic processes. These processes leverage the enzymatic capabilities of microorganisms such as Saccharomyces cerevisiae (baker’s yeast) to catalyze the cyclization reactions necessary for the formation of the benzodioxecine ring system .
化学反応の分析
Types of Reactions
3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory procedures such as refluxing, stirring, and maintaining specific temperature and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, reduced forms of the compound .
科学的研究の応用
3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione: Another heterocyclic compound with a similar ring structure but containing three oxygen atoms.
Flumioxazin: A benzoxazinone derivative used as an herbicide.
3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione: A related compound with a different ring structure.
Uniqueness
3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione is unique due to its specific ring structure and the presence of two oxygen atoms in the dioxecine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
29246-20-6 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
3,4,5,6-tetrahydro-2,7-benzodioxecine-1,8-dione |
InChI |
InChI=1S/C12H12O4/c13-11-9-5-1-2-6-10(9)12(14)16-8-4-3-7-15-11/h1-2,5-6H,3-4,7-8H2 |
InChIキー |
CAWGQUPKYLTTNX-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(=O)C2=CC=CC=C2C(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



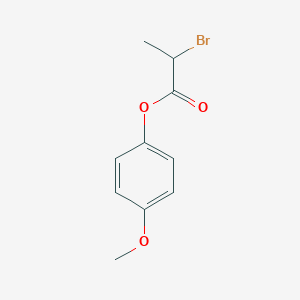
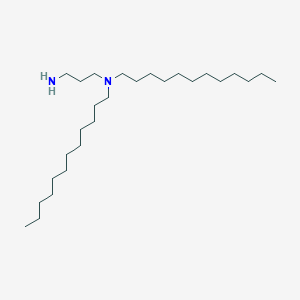
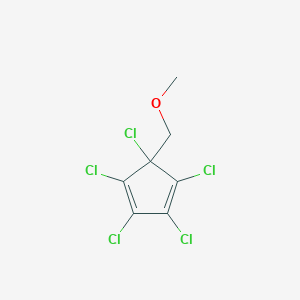
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
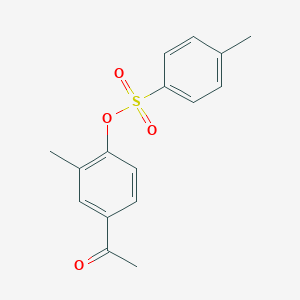
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
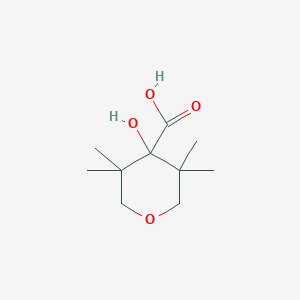



![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
